REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:16]2[S:17][CH2:18][C:19](O)([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C(C)=CC=CC=1C>C(COC)OC>[Br:1][C:2]1[C:3]([C:16]2[S:17][CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1
|
Name
|
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
|
Name
|
Intermediate 86
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was chilled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
An orange/yellow solution which resulted
|
Type
|
CONCENTRATION
|
Details
|
The orange solution was concentrated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
the resulting residue was triturated with methanol
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with more methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SC=C(N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |